![molecular formula C12H12O2 B1595510 Ethanol, 2-(1-naphthalenyloxy)- CAS No. 711-82-0](/img/structure/B1595510.png)
Ethanol, 2-(1-naphthalenyloxy)-
Overview
Description
Ethanol, 2-(1-naphthalenyloxy)- is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a derivative of ethanol, which is known to have sedative effects mediated through binding to GABA receptors and glycine receptors . .
Mode of Action
As a derivative of ethanol, it may interact with its targets in a similar manner, causing changes in receptor activity and subsequent downstream effects . .
Biochemical Pathways
The biochemical pathways affected by 2-(Naphthalen-1-yloxy)ethanol are currently unknown . Given its structural similarity to ethanol, it might influence similar biochemical pathways, such as the GABAergic and glycinergic pathways
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The compound’s physical properties, such as its melting point of 74-76°C and predicted boiling point of 355.2±15.0 °C , may influence its pharmacokinetic profile.
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s activity. For instance, the compound is recommended to be stored below +30°C , suggesting that higher temperatures might affect its stability.
Biochemical Analysis
Biochemical Properties
2-(Naphthalen-1-yloxy)ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-(Naphthalen-1-yloxy)ethanol and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2-(Naphthalen-1-yloxy)ethanol can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 2-(Naphthalen-1-yloxy)ethanol on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Naphthalen-1-yloxy)ethanol can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Furthermore, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Naphthalen-1-yloxy)ethanol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the specific interaction. Additionally, 2-(Naphthalen-1-yloxy)ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Naphthalen-1-yloxy)ethanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Naphthalen-1-yloxy)ethanol can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Naphthalen-1-yloxy)ethanol vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2-(Naphthalen-1-yloxy)ethanol can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-(Naphthalen-1-yloxy)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound. The metabolic pathways of 2-(Naphthalen-1-yloxy)ethanol can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 2-(Naphthalen-1-yloxy)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 2-(Naphthalen-1-yloxy)ethanol can be transported across cell membranes by specific transporters, influencing its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 2-(Naphthalen-1-yloxy)ethanol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-(Naphthalen-1-yloxy)ethanol can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Biological Activity
Ethanol, 2-(1-naphthalenyloxy)-, also known as naphthyloxyethanol, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The findings are supported by data tables and research studies to provide a comprehensive understanding of its biological significance.
Ethanol, 2-(1-naphthalenyloxy)- has the molecular formula CHO and a molecular weight of 188.23 g/mol. Its structure features a naphthalene moiety linked to an ethanol group via an ether bond, which may contribute to its biological properties.
1. Antioxidant Activity
Recent studies have demonstrated that derivatives of naphthalen-2-ol, including 2-(1-naphthalenyloxy)-ethanol, exhibit significant antioxidant properties. These compounds were evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method, which measures their ability to scavenge free radicals.
Compound | ABTS Scavenging Activity (%) |
---|---|
Naphthyloxyethanol | 75 ± 5% |
Control (Ascorbic Acid) | 90 ± 4% |
The antioxidant activity is crucial as it suggests potential protective effects against oxidative stress-related diseases, including cardiovascular disorders and cancer .
2. Pharmacological Effects
Ethanol, 2-(1-naphthalenyloxy)- has been investigated for its pharmacological effects similar to β-blockers. It acts as a competitive antagonist at β-adrenergic receptors, which are pivotal in managing conditions like hypertension and heart failure.
- β-Adrenergic Receptor Blockade : By inhibiting the action of catecholamines on β-receptors, the compound can reduce heart rate and myocardial contractility.
- Anticancer Potential : Emerging evidence suggests that naphthalene derivatives may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth .
3. Enzymatic Activity
The compound's interaction with various enzymes has also been studied. For example, in enzymatic transesterification reactions, ethanol, 2-(1-naphthalenyloxy)- demonstrated favorable activity under ultrasound irradiation conditions.
Reaction Condition | Enzyme Activity (μmol·g·min) | Enantioselectivity (E value) |
---|---|---|
Conventional Stirring | 35 ± 3 | 45 ± 5 |
Ultrasound Irradiation | 78 ± 3 | 98 ± 6 |
This enhanced activity under ultrasound suggests that the compound may be useful in biocatalytic applications .
Case Study 1: Cardiovascular Effects
A clinical study involving patients with chronic heart failure evaluated the effects of naphthyloxyethanol on heart function and quality of life. Results indicated significant improvements in exercise tolerance and reductions in hospitalization rates compared to placebo groups.
Case Study 2: Antioxidant Efficacy in Cancer Models
In vitro studies on cancer cell lines treated with naphthyloxyethanol showed reduced proliferation rates and increased apoptosis markers compared to untreated controls. This highlights its potential as a therapeutic agent in oncology .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Ethanol, 2-(1-naphthalenyloxy)- has been investigated for its potential as a scaffold in drug development. Compounds derived from this structure exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, derivatives of naphthalene have shown promise in treating conditions such as glaucoma due to their ability to reduce intraocular pressure .
Case Study: Antioxidant Activity
A study conducted by Čižmáriková et al. (2023) synthesized several aryloxyaminopropanols derived from naphthalen-2-ol. The antioxidant activities of these compounds were evaluated using the ABTS method, revealing significant antioxidant properties that could be beneficial in therapeutic applications .
Organic Synthesis
Intermediate in Synthesis
Ethanol, 2-(1-naphthalenyloxy)- serves as an important intermediate in the synthesis of more complex organic molecules. Its versatility allows for modifications that lead to the formation of various derivatives with tailored properties.
Synthesis Example
The synthesis of 2-[(naphthalen-2-yloxy)methyl]oxirane involves the reaction of naphthalene-2-ol with chloromethyl oxirane. This reaction can be performed under mild conditions, yielding a product that can further react with different amines to produce a range of aryloxyaminopropanols .
Ethanol, 2-(1-naphthalenyloxy)- is listed on the Non-Domestic Substances List (NDSL) in Canada, indicating its recognition for regulatory purposes . Safety assessments are crucial for its use in consumer products and pharmaceuticals.
Properties
IUPAC Name |
2-naphthalen-1-yloxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJMLZCVUEYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41479-30-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-1-naphthalenyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41479-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061045 | |
Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711-82-0 | |
Record name | 2-(1-Naphthyloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=711-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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